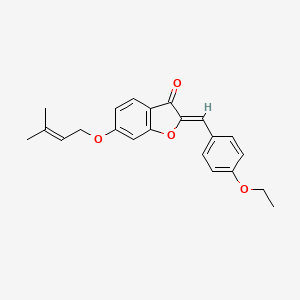
2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves the introduction of various substituents on the thiazole ring . The exact synthesis process for “2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The thiazole ring in the molecule has sulfur and nitrogen at positions 1 and 3 respectively . The molecular structure of the compound also includes a 4-fluorophenyl group and a benzenesulfonamide group .科学的研究の応用
- Toll-Like Receptor 4 (TLR4) Inhibition : Research has shown that this compound selectively inhibits TLR4-mediated cytokine production by suppressing intracellular signaling . TLR4 plays a crucial role in the innate immune response, and modulating its activity can have implications for inflammation-related diseases.
- Brain Inflammation Regulation : The compound has been investigated for its potential role in regulating central inflammation. Neuroinflammation is associated with various neurological disorders, and compounds like this one may offer therapeutic avenues .
- Comparable to Ketoconazole : Compound 19, a related 2,4-disubstituted thiazole, has demonstrated antifungal activity against Candida albicans and Candida glabrata. Its comparable efficacy to the standard drug ketoconazole suggests potential applications in treating fungal infections .
- Unique Chemical Collection : Sigma-Aldrich provides this compound as part of a collection of unique chemicals for early discovery researchers. While analytical data may not be available, its distinct structure makes it valuable for chemical biology studies .
Anti-Inflammatory and Immunomodulatory Effects
Neuroinflammation Control
Antifungal Activity
Chemical Biology and Drug Discovery
作用機序
The mechanism of action of thiazole derivatives is often related to their interaction with biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact mechanism of action for “2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is not specified in the available resources.
特性
IUPAC Name |
2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-15-3-1-2-4-16(15)25(22,23)20-10-9-14-11-24-17(21-14)12-5-7-13(19)8-6-12/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVWUOXSJVVNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)
![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)

![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)
![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2808893.png)

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)